molecular formula C18H14N2O6S B2772047 2-hydroxy-5-(N-(4-(pyridin-3-yloxy)phenyl)sulfamoyl)benzoic acid CAS No. 2034314-02-6

2-hydroxy-5-(N-(4-(pyridin-3-yloxy)phenyl)sulfamoyl)benzoic acid

Cat. No.: B2772047
CAS No.: 2034314-02-6
M. Wt: 386.38
InChI Key: XNXWCJQJYCNWBX-UHFFFAOYSA-N
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Description

2-hydroxy-5-(N-(4-(pyridin-3-yloxy)phenyl)sulfamoyl)benzoic acid is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group, a sulfonamide group, and a pyridinyl ether moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(N-(4-(pyridin-3-yloxy)phenyl)sulfamoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Ether Moiety: This step involves the reaction of 4-hydroxybenzoic acid with 3-chloropyridine in the presence of a base such as potassium carbonate to form the pyridinyl ether linkage.

    Introduction of the Sulfonamide Group: The intermediate product is then reacted with 4-aminobenzenesulfonamide under acidic conditions to introduce the sulfonamide group.

    Hydroxylation: Finally, the compound undergoes hydroxylation at the 2-position of the benzoic acid ring using a suitable oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(N-(4-(pyridin-3-yloxy)phenyl)sulfamoyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(N-(4-(pyridin-3-yloxy)phenyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    4-hydroxybenzoic acid: A precursor in the synthesis of the target compound.

    3-chloropyridine: Used in the formation of the pyridinyl ether moiety.

Uniqueness

2-hydroxy-5-(N-(4-(pyridin-3-yloxy)phenyl)sulfamoyl)benzoic acid is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-5-[(4-pyridin-3-yloxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c21-17-8-7-15(10-16(17)18(22)23)27(24,25)20-12-3-5-13(6-4-12)26-14-2-1-9-19-11-14/h1-11,20-21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXWCJQJYCNWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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